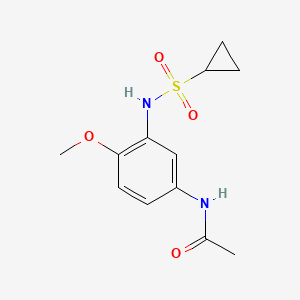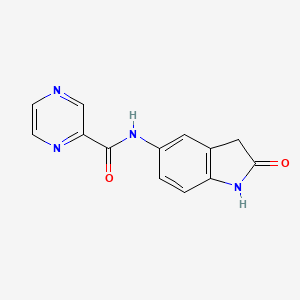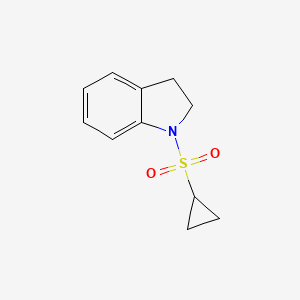
N-(3-cyclopropanesulfonamido-4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyclopropanesulfonamido-4-methoxyphenyl)acetamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial and anticancer properties. This compound is characterized by the presence of a cyclopropane ring, a sulfonamide group, and a methoxyphenyl moiety, which contribute to its unique chemical and biological properties .
作用机制
Target of Action
Similar compounds, such as acetamide derivatives, have been known to interact with proteins like the aliphatic amidase expression-regulating protein .
Mode of Action
It’s worth noting that acetamide derivatives have been reported to inhibit the action of certain proteins at the protein level .
Biochemical Pathways
Sulfonamide derivatives, which are structurally similar, have been known to inhibit dihydrofolate reductase (dhfr), a key enzyme in the folate pathway .
Pharmacokinetics
Similar compounds like acetamide have been reported to have certain pharmacokinetic properties .
Result of Action
Similar compounds have shown significant activity against human lung carcinoma (a-549) and human breast carcinoma (mcf-7) cell lines .
生化分析
Biochemical Properties
N-(3-cyclopropanesulfonamido-4-methoxyphenyl)acetamide exhibits antimicrobial and anticancer activities . It interacts with enzymes such as dihydrofolate reductase (DHFR), which is considered as one of the most prominent mechanisms through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .
Cellular Effects
This compound has significant activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines . It influences cell function by inhibiting DHFR, which plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily by inhibiting DHFR .
Metabolic Pathways
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropanesulfonamido-4-methoxyphenyl)acetamide typically involves the reaction of 3-cyclopropanesulfonamido-4-methoxyphenylamine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or ethanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
化学反应分析
Types of Reactions
N-(3-cyclopropanesulfonamido-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine group.
Substitution: The acetamide group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles, such as amines or thiols, can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(3-cyclopropanesulfonamido-4-hydroxyphenyl)acetamide.
Reduction: Formation of N-(3-cyclopropylamino-4-methoxyphenyl)acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
科学研究应用
N-(3-cyclopropanesulfonamido-4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
- N-(4-methoxyphenyl)acetamide
- N-(3-methoxyphenyl)acetamide
- N-(4-methoxy-3-sulfamoylphenyl)acetamide
Uniqueness
N-(3-cyclopropanesulfonamido-4-methoxyphenyl)acetamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and enhances its binding affinity to molecular targets. Additionally, the combination of the sulfonamide and methoxyphenyl groups contributes to its diverse biological activities .
属性
IUPAC Name |
N-[3-(cyclopropylsulfonylamino)-4-methoxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-8(15)13-9-3-6-12(18-2)11(7-9)14-19(16,17)10-4-5-10/h3,6-7,10,14H,4-5H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYBSDVOSKKYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NS(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6581492.png)
![2-[(4-fluorophenyl)sulfanyl]-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B6581509.png)
![N-{6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}thiophene-3-carboxamide](/img/structure/B6581516.png)
![4-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6581518.png)
![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B6581519.png)
![3-(2,3-dimethoxyphenyl)-1-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]urea](/img/structure/B6581521.png)
![N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B6581540.png)

![2-{4-[2-(benzylsulfanyl)acetamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6581560.png)
![N-[3-(methylsulfanyl)phenyl]cyclopropanesulfonamide](/img/structure/B6581562.png)


![N-[3-(1H-pyrazol-3-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B6581583.png)
![N-[2-(5-bromofuran-2-amido)phenyl]pyridine-2-carboxamide](/img/structure/B6581588.png)
